2-Methyl-1,4-diphenylbenzene
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Overview
Description
2-Methyl-1,4-diphenylbenzene is an organic compound with the molecular formula C19H16 It is a derivative of benzene, characterized by the presence of two phenyl groups and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,4-diphenylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis processes. These processes may include the initial formation of intermediate compounds, followed by further substitution reactions to introduce the methyl and phenyl groups. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,4-diphenylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether or tetrahydrofuran (THF).
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst, nitration using HNO3 and H2SO4, sulfonation using H2SO4.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-Methyl-1,4-diphenylbenzene has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a standard in chromatographic analysis.
Biology: Employed in the study of biochemical pathways and interactions due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Mechanism of Action
The mechanism of action of 2-Methyl-1,4-diphenylbenzene in chemical reactions involves the formation of intermediates such as carbocations or radicals, depending on the reaction conditions. In electrophilic aromatic substitution, the compound forms a sigma complex with the electrophile, followed by deprotonation to restore aromaticity . The molecular targets and pathways involved vary based on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
1,4-Diphenylbenzene: Lacks the methyl group, making it less reactive in certain substitution reactions.
2,5-Diphenyloxazole: Contains an oxazole ring, offering different chemical properties and reactivity.
Triphenylene: A polycyclic aromatic hydrocarbon with a different ring structure, leading to distinct electronic properties
Uniqueness
2-Methyl-1,4-diphenylbenzene is unique due to the presence of both phenyl and methyl groups, which influence its reactivity and applications. The methyl group enhances its electron-donating properties, making it more reactive in electrophilic aromatic substitution reactions compared to its non-methylated counterparts .
Properties
IUPAC Name |
2-methyl-1,4-diphenylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16/c1-15-14-18(16-8-4-2-5-9-16)12-13-19(15)17-10-6-3-7-11-17/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLPFGAPKAMFHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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